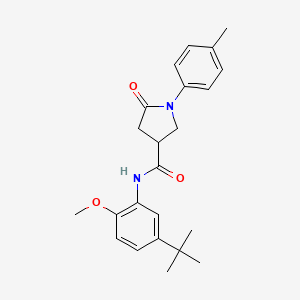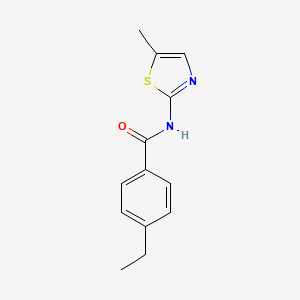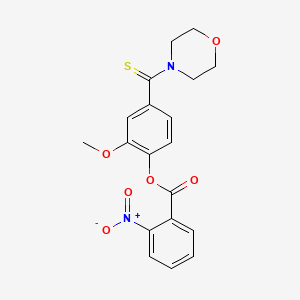![molecular formula C18H19FN2O2 B6117437 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide](/img/structure/B6117437.png)
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide, also known as DAA-1106, is a novel and potent ligand for the peripheral benzodiazepine receptor (PBR). This compound has attracted significant attention from the scientific community due to its potential applications in various research fields, including neuroscience, cancer biology, and immunology. In
作用機序
The mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide involves the binding to the PBR, which is a transmembrane protein located in the outer mitochondrial membrane. The activation of PBR by this compound leads to the modulation of various cellular processes, including the regulation of mitochondrial function, the modulation of immune response, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce various biochemical and physiological effects in different cell types. In microglia and astrocytes, this compound has been reported to modulate the immune response by regulating the production of cytokines and chemokines. In cancer cells, this compound has been shown to induce apoptosis by regulating the mitochondrial function and activating the caspase cascade. In addition, this compound has been shown to modulate the activity of various enzymes, including the cytochrome P450 enzymes and the monoamine oxidase.
実験室実験の利点と制限
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has several advantages for lab experiments. This compound is highly potent and selective for the PBR, which allows for the specific modulation of cellular processes. In addition, this compound has been shown to be stable and easy to handle, which facilitates its use in various experimental settings. However, this compound also has some limitations, including its potential toxicity and the need for further studies to elucidate its pharmacokinetic and pharmacodynamic properties.
将来の方向性
There are several future directions for the research on N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide. One potential direction is to explore the therapeutic potential of this compound in various diseases, including neurodegenerative disorders, cancer, and autoimmune diseases. Another direction is to investigate the role of the PBR in various cellular processes and the potential use of this compound as a tool to study the PBR function. Finally, further studies are needed to elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to develop more potent and selective ligands for the PBR.
合成法
The synthesis method of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide involves a series of chemical reactions, including the condensation of 4-fluorobenzoic acid with 3-(dimethylamino) propyl chloride, followed by the reaction with 4-aminophenylacetone. The final product is obtained through purification and isolation processes.
科学的研究の応用
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has been widely used in various scientific research fields. In neuroscience, this compound has been shown to bind to the PBR, which is highly expressed in microglia and astrocytes, and modulate the immune response in the central nervous system. In cancer biology, this compound has been reported to induce apoptosis in cancer cells by activating the PBR and regulating the mitochondrial function. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
特性
IUPAC Name |
N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-21(2)17(22)12-5-13-3-10-16(11-4-13)20-18(23)14-6-8-15(19)9-7-14/h3-4,6-11H,5,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDOEFDXNFECFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6117375.png)
![{3-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6117378.png)

![N'-{[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene}-1-phenylmethanesulfonohydrazide](/img/structure/B6117386.png)
![4-(3-methoxy-2-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117395.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B6117401.png)


![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide](/img/structure/B6117415.png)
![N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6117420.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6117422.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(4-nitrophenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6117429.png)
![N-ethyl-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B6117444.png)
![2-{[6-chloro-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)imidazo[1,2-a]pyridin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6117446.png)
